molecular formula C16H14N4O4S B11026888 Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11026888
M. Wt: 358.4 g/mol
InChI Key: KNFLWUOHGRIZHX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with 5-methyl-2-amino-1,3-thiazole-4-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of a thiazole ring and a phthalazinone moiety. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-8-11(15(23)24-3)17-16(25-8)18-13(21)12-9-6-4-5-7-10(9)14(22)20(2)19-12/h4-7H,1-3H3,(H,17,18,21)

InChI Key

KNFLWUOHGRIZHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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